![molecular formula C33H21BrClN3O2S B11686951 (5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11686951.png)
(5E)-1-(4-bromophenyl)-5-{[1-(4-chlorophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “(5E)-1-(4-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE” is a synthetic organic molecule characterized by its complex structure, which includes multiple aromatic rings, halogen substituents, and a diazinane core. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyrrole ring, the introduction of halogen substituents, and the construction of the diazinane core. Common synthetic routes may involve:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Halogenation: Introduction of bromine and chlorine atoms can be done using halogenating agents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Diazinane Formation: The diazinane core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the halogenated aromatic rings, potentially leading to dehalogenation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the halogenated positions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and halogen substituents can enhance binding affinity to biological targets.
Medicine
Medicinally, such compounds may be investigated for their potential therapeutic effects. The combination of aromatic rings and heterocyclic structures often imparts biological activity, making them candidates for drug development.
Industry
In the industrial sector, these compounds can be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins or enzymes through non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-1-(4-BROMOPHENYL)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- **(5E)-1-(4-FLUOROPHENYL)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
- **(5E)-1-(4-IODOPHENYL)-5-{[1-(4-CHLOROPHENYL)-2,5-DIPHENYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Uniqueness
The uniqueness of the compound lies in its specific combination of substituents and the diazinane core. The presence of both bromine and chlorine atoms, along with the pyrrole and diazinane structures, imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
Molecular Formula |
C33H21BrClN3O2S |
---|---|
Molecular Weight |
639.0 g/mol |
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[[1-(4-chlorophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C33H21BrClN3O2S/c34-24-11-15-27(16-12-24)38-32(40)28(31(39)36-33(38)41)19-23-20-29(21-7-3-1-4-8-21)37(26-17-13-25(35)14-18-26)30(23)22-9-5-2-6-10-22/h1-20H,(H,36,39,41)/b28-19+ |
InChI Key |
MQSXPJKIWXQOAQ-TURZUDJPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/C=C/5\C(=O)NC(=S)N(C5=O)C6=CC=C(C=C6)Br |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=C5C(=O)NC(=S)N(C5=O)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
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